

Cross-reactivity profiling of 3-Chloro-5-(cyclopropylethynyl)picolinonitrile

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Compound of Interest

Compound Name: 3-Chloro-5-(cyclopropylethynyl)picolinonitrile
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An In-Depth Comparative Guide to the Cross-Reactivity Profile of **3-Chloro-5-(cyclopropylethynyl)picolinonitrile** (PF-06463922/Lorlatinib)

Introduction: The Critical Role of Selectivity in Targeted Cancer Therapy

3-Chloro-5-(cyclopropylethynyl)picolinonitrile, more commonly known in the scientific literature as PF-06463922 and by its trade name Lorlatinib, is a third-generation tyrosine kinase inhibitor (TKI).[1][2] It was developed to target chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) and ROS1 genes, which are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[2][3][4] A key feature of Lorlatinib is its macrocyclic structure, designed for improved central nervous system (CNS) penetration to treat brain metastases, a common complication in ALK-positive NSCLC.[2][4]

The development of highly specific kinase inhibitors is a paramount challenge in modern drug discovery.[5] The human kinome is comprised of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[5][6] Consequently, small molecule inhibitors designed to block the ATP-binding site of a specific kinase can inadvertently interact

with other kinases, leading to off-target effects and potential toxicities. Therefore, a comprehensive understanding of a kinase inhibitor's cross-reactivity profile is essential for predicting its therapeutic window and potential side effects.

This guide provides a detailed comparative analysis of the cross-reactivity profile of PF-06463922 (Lorlatinib). We will explore its kinase selectivity through in vitro profiling data, discuss methods for confirming target engagement in a cellular context, and compare its performance against other ALK inhibitors.

Comparative Kinase Selectivity Profiling

The initial characterization of a kinase inhibitor's selectivity involves screening it against a large panel of purified kinases. This provides a broad overview of its potential on- and off-target activities.

Methodology: In Vitro Kinase Inhibition Assay

A widely used method for kinase profiling is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.^[7] This assay is universal for all kinases and can be adapted for high-throughput screening.^[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

- Preparation of Reagents:
 - Prepare serial dilutions of PF-06463922 and other comparative inhibitors in the appropriate kinase buffer.
 - Prepare a solution containing the kinase of interest and its specific peptide substrate.
 - Prepare an ATP solution at the desired concentration (often at or near the K_m for the specific kinase).
- Kinase Reaction:
 - In a 384-well plate, add the kinase/substrate solution to each well.
 - Add the serially diluted inhibitor or vehicle control to the respective wells.

- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes any remaining ATP.
 - Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profile of PF-06463922

In a comprehensive in vitro screen against 206 recombinant kinases, PF-06463922 demonstrated high selectivity.[3] At a concentration of 1 μM, only 13 tyrosine kinases, in addition to its primary targets ROS1 and ALK, were inhibited by more than 75%.[3] Subsequent competition binding assays to determine the IC50 values for these 13 kinases confirmed that PF-06463922 is most potent against ROS1 and ALK, with selectivity ratios greater than 100-fold for ROS1 over the other 204 kinases tested.[3]

A key differentiator for PF-06463922 is its lack of significant activity against MET kinase, a common off-target of the first-generation ALK inhibitor, Crizotinib.[3]

Comparison with Alternative ALK Inhibitors

The clinical utility of an ALK inhibitor is defined not only by its potency against wild-type ALK but also by its activity against resistance mutations that emerge during treatment and its overall

selectivity profile.

Kinase	PF-06463922 (Lorlatinib) Ki (nM)	Crizotinib Ki (nM)	Ceritinib IC50 (nM)	Alectinib IC50 (nM)
ALK (wild-type)	<0.07[2]	6-10[8]	0.2	1.9
ROS1	~3-fold more potent than ALK[3]	High affinity[3]	>100[3]	>100[3]
ALK L1196M	<0.1-0.9[2]	-	-	-
ALK G1269A	<0.1-0.9[2]	-	-	-
ALK G1202R	Active[1]	Resistant	Resistant	Resistant
MET	No substantial activity[3]	Potent inhibitor[3]	-	-

Data compiled from multiple sources. Direct comparison of Ki and IC50 values should be done with caution due to different experimental conditions.

As shown in the table, PF-06463922 exhibits superior potency against wild-type ALK and a broad range of crizotinib-resistant mutations compared to first and second-generation inhibitors.[2][8] Its high selectivity, particularly its minimal activity against MET, suggests a potentially more favorable side-effect profile compared to less selective inhibitors like crizotinib.

Cellular Target Engagement and Off-Target Analysis

While in vitro kinase assays are crucial for initial profiling, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a drug binds to its intended target in a cellular context and can also be used to identify off-targets.[9][10][11]

Methodology: Cellular Thermal Shift Assay (CETSA)

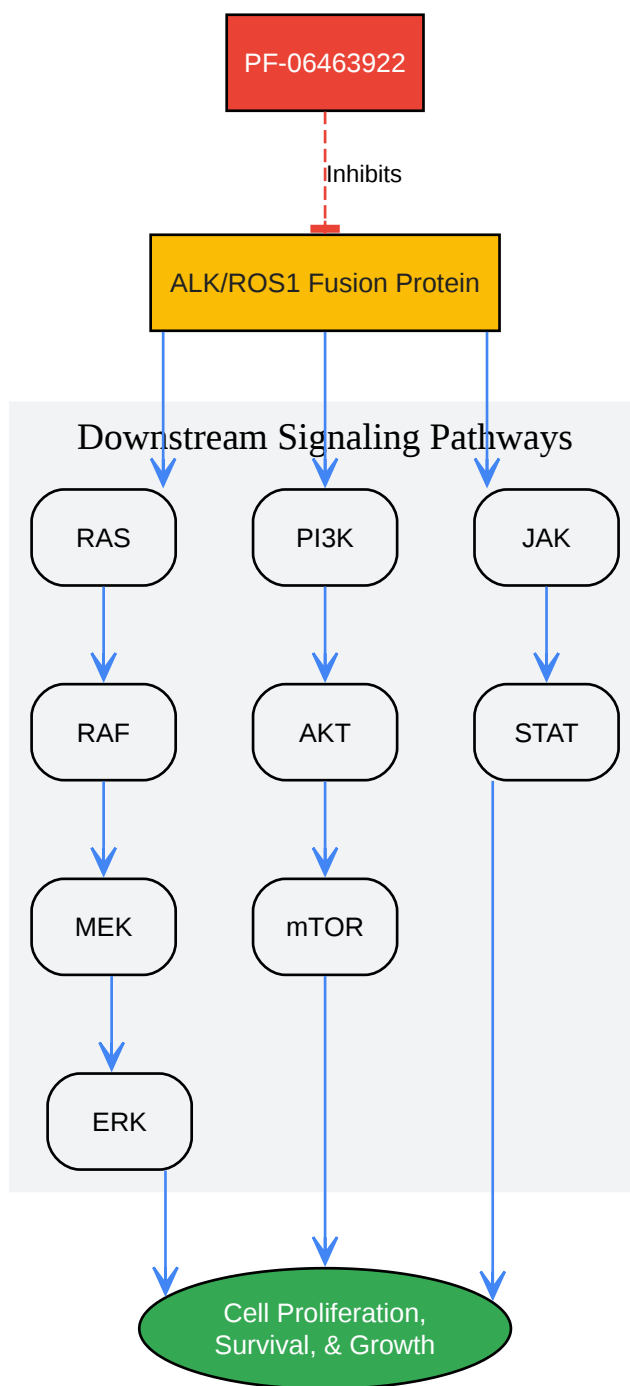
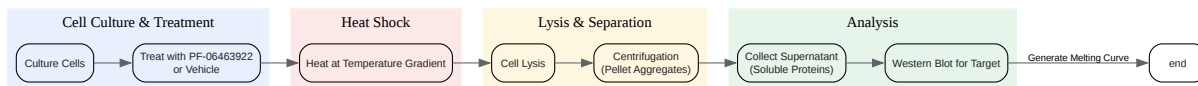
CETSA is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.[11]

Experimental Protocol: Western Blot-based CETSA

- Cell Treatment:
 - Culture cells to a high confluency.
 - Treat the cells with the desired concentration of PF-06463922 or a vehicle control (e.g., DMSO) for a specified time at 37°C.
- Heat Treatment:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
- Cell Lysis and Separation:
 - Immediately cool the tubes on ice.
 - Lyse the cells, for example, by freeze-thaw cycles.
 - Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- Analysis of Soluble Fraction:
 - Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
 - Determine the protein concentration of each sample.
- Western Blotting:
 - Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a membrane.

- Probe the membrane with a primary antibody specific to the target protein (e.g., ALK or ROS1) and a suitable secondary antibody.
- Detect the protein bands and quantify their intensity.
- Data Analysis:
 - Plot the band intensity of the target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing the CETSA Workflow



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Caption: Inhibition of the ALK/ROS1 signaling pathway by PF-06463922.

By inhibiting the kinase activity of ALK and ROS1, PF-06463922 effectively blocks these downstream pro-survival signals, leading to tumor growth inhibition and regression. [12]

Discussion and Conclusion

The cross-reactivity profiling of **3-Chloro-5-(cyclopropylethynyl)picolinonitrile** (PF-06463922/Lorlatinib) reveals it to be a highly potent and selective inhibitor of ALK and ROS1. [3] Its superior activity against a wide range of ALK resistance mutations, including the challenging G1202R mutation, distinguishes it from first and second-generation inhibitors. [1][2] The high degree of selectivity observed in in vitro kinase panels is a strong indicator of a favorable safety profile. The lack of significant off-target activity against kinases like MET, which is potently inhibited by crizotinib, may translate to a reduction in certain side effects. [3] To gain a complete picture of its selectivity, in vitro data should be complemented with cellular target engagement assays like CETSA. This provides crucial validation that the inhibitor interacts with its intended targets in the complex milieu of a living cell and can uncover unexpected off-target interactions that might not be apparent from in vitro screens alone.

In conclusion, the comprehensive cross-reactivity profiling of PF-06463922 underscores its design as a highly specific and potent therapeutic agent. This detailed understanding of its molecular interactions is fundamental to its successful clinical application and the ongoing development of next-generation kinase inhibitors.

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